molecular formula C13H17N2O8P B1206864 4-Nitro-benzylphosphonobutanoyl-glycine CAS No. 147104-11-8

4-Nitro-benzylphosphonobutanoyl-glycine

Cat. No.: B1206864
CAS No.: 147104-11-8
M. Wt: 360.26 g/mol
InChI Key: LNMNPGKCSJFAGN-UHFFFAOYSA-N
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Description

4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE is an organic compound belonging to the class of N-acyl-alpha amino acids. It is characterized by a glycine core carrying an N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl) substituent . This compound is notable for its unique structure, which includes both nitro and phosphono functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE typically involves multiple steps, starting with the preparation of the nitrobenzylphosphono intermediate. This intermediate is then reacted with butanoyl chloride and glycine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitrogen oxides, while reduction may produce an amine derivative .

Scientific Research Applications

4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro and phosphono groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-BENZYLPHOSPHONOBUTANOYL-ALANINE
  • 4-NITRO-BENZYLPHOSPHONOBUTANOYL-SERINE
  • 4-NITRO-BENZYLPHOSPHONOBUTANOYL-THREONINE

Uniqueness

4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

147104-11-8

Molecular Formula

C13H17N2O8P

Molecular Weight

360.26 g/mol

IUPAC Name

2-[4-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]butanoylamino]acetic acid

InChI

InChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22)

InChI Key

LNMNPGKCSJFAGN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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